

Proper storage and handling conditions for Ravuconazole-d4

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Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B066598

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Application Notes and Protocols: Ravuconazole-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ravuconazole-d4 is the deuterated form of Ravuconazole, a broad-spectrum triazole antifungal agent.^[1] Like its non-deuterated counterpart, it acts as an inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.^{[1][2]} This document provides detailed guidelines for the proper storage and handling of **Ravuconazole-d4** to ensure its stability and integrity for research applications. It also includes a protocol for assessing the stability of the compound.

Product Information

Property	Value	Reference
Chemical Name	4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4	[2]
Molecular Formula	C ₂₂ H ₁₃ D ₄ F ₂ N ₅ OS	[1][2][3]
Molecular Weight	441.49 g/mol	[1][2][3]
CAS Number	1329499-27-5	[3]
Appearance	Neat solid	[2]
Primary Application	Research use as an antifungal agent and ergosterol biosynthesis inhibitor.[1][2]	

Storage Conditions

Proper storage is crucial to maintain the stability and shelf-life of **Ravuconazole-d4**. The following conditions are recommended, based on data for the non-deuterated form, Ravuconazole.

Condition	Solid Form	Stock Solution	Reference
Short-Term Storage	0-4°C (days to weeks), dry and dark.	Not recommended. Prepare fresh.	[4]
Long-Term Storage	-20°C (months to years), dry and dark.	-20°C for up to 1 month; -80°C for up to 6 months.	[4][5]
Light Sensitivity	Store in the dark.	Store in amber vials or protect from light.	[4]

Note: For optimal results, it is recommended to prepare stock solutions fresh for each experiment. If storage of stock solutions is necessary, use the guidelines above and validate

stability for your specific application.

Handling and Safety Precautions

Ravuconazole is classified as hazardous.[6] Assuming **Ravuconazole-d4** has a similar toxicological profile, the following handling precautions should be observed.

Precaution	Guideline	Reference
Personal Protective Equipment (PPE)	Wear protective gloves, a lab coat, and safety glasses with side shields.	[7]
Respiratory Protection	If working with the solid form where dust may be generated, use a certified particulate respirator. Ensure adequate ventilation.	[7]
Skin and Eye Contact	Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes.	[7]
Ingestion/Inhalation	Harmful if swallowed or inhaled.[6] Move to fresh air in case of inhalation. If swallowed, seek immediate medical attention.	[6][7]
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.	[7]

Health Hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[6]

- Causes skin and serious eye irritation.[6]
- May cause respiratory irritation.[6]
- Suspected of damaging fertility or the unborn child.[6]

Experimental Protocols

5.1. Preparation of Stock Solutions

Ravuconazole is soluble in DMSO, DMF, and ethanol.[4] The following is a general protocol for preparing a stock solution in DMSO.

- Materials: **Ravuconazole-d4** solid, anhydrous DMSO, sterile microcentrifuge tubes or vials.
- Procedure: a. Equilibrate the **Ravuconazole-d4** container to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of **Ravuconazole-d4** in a sterile tube under a chemical fume hood. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of **Ravuconazole-d4**). d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

5.2. Protocol for Stability Assessment of **Ravuconazole-d4** Solutions

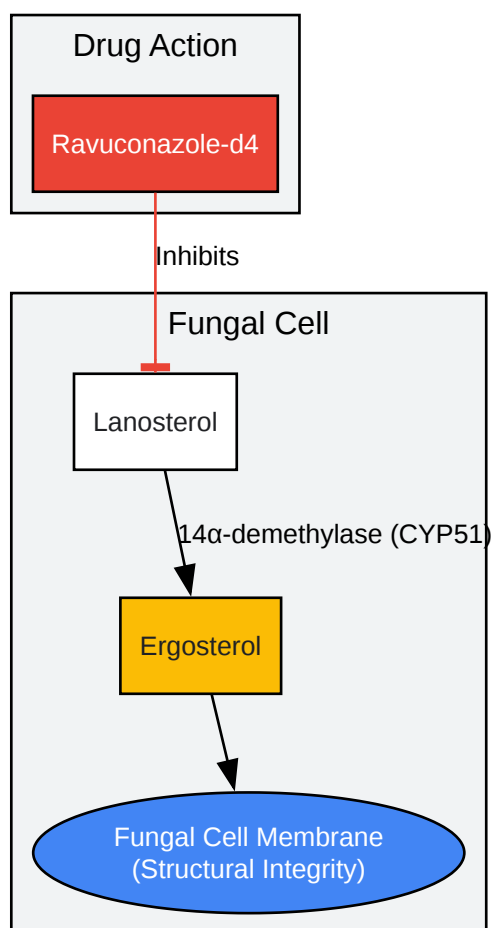
This protocol outlines a method to assess the stability of **Ravuconazole-d4** in solution under different storage conditions.

- Objective: To determine the degradation of **Ravuconazole-d4** in a specific solvent over time at various temperatures.
- Materials:
 - **Ravuconazole-d4** stock solution (e.g., 10 mM in DMSO).
 - HPLC-grade solvent for dilution (e.g., acetonitrile, methanol).

- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
- Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at room temperature).
- Amber HPLC vials.
- Methodology: a. Prepare a fresh stock solution of **Ravuconazole-d4** at a known concentration. b. Immediately analyze an aliquot of the fresh solution by HPLC to establish the initial concentration (T=0). This will serve as the 100% reference. c. Aliquot the remaining stock solution into multiple amber vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C). d. At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition. e. Allow the sample to equilibrate to room temperature. f. Analyze the sample by HPLC under the same conditions as the T=0 sample. g. Calculate the percentage of **Ravuconazole-d4** remaining by comparing the peak area at each time point to the peak area at T=0. h. (Optional) Identify any new peaks that appear in the chromatogram, as these may represent degradation products.

Visualizations

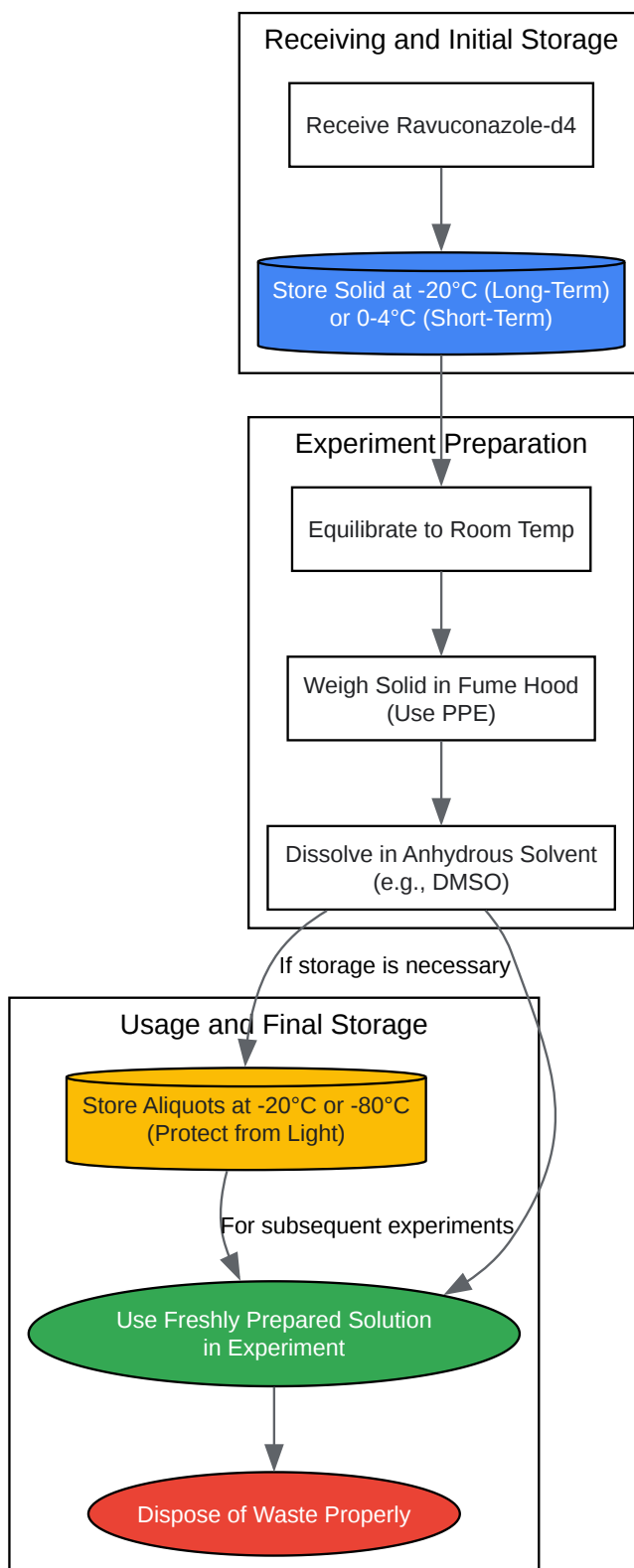
6.1. Mechanism of Action: Ergosterol Biosynthesis Inhibition



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Caption: Inhibition of ergosterol biosynthesis by **Ravuconazole-d4**.

6.2. Experimental Workflow: **Ravuconazole-d4** Handling and Storage



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- To cite this document: BenchChem. [Proper storage and handling conditions for Ravuconazole-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066598#proper-storage-and-handling-conditions-for-ravuconazole-d4]

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